N-(1H-indol-5-yl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide

Tubulin polymerization Colchicine-site binding Thiazole SAR

N-(1H-indol-5-yl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide is a synthetic small molecule that integrates three pharmacophoric motifs: a 3,4,5-trimethoxyphenyl (TMP) group, a 1,3-thiazole core, and an indole-5-yl-amine moiety linked via a carboxamide bond. The TMP moiety is a well-established colchicine-site binding element on tubulin, while the indolyl-thiazole scaffold is associated with microtubule destabilization and antiproliferative activity against cancer cell lines.

Molecular Formula C22H21N3O4S
Molecular Weight 423.5 g/mol
Cat. No. B11158128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indol-5-yl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide
Molecular FormulaC22H21N3O4S
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NC3=CC4=C(C=C3)NC=C4
InChIInChI=1S/C22H21N3O4S/c1-12-20(21(26)25-15-5-6-16-13(9-15)7-8-23-16)30-22(24-12)14-10-17(27-2)19(29-4)18(11-14)28-3/h5-11,23H,1-4H3,(H,25,26)
InChIKeyZYZSMOVNNTYNNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-indol-5-yl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide: A Tubulin-Targeting Indolyl-Thiazole Hybrid for Oncology Research


N-(1H-indol-5-yl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide is a synthetic small molecule that integrates three pharmacophoric motifs: a 3,4,5-trimethoxyphenyl (TMP) group, a 1,3-thiazole core, and an indole-5-yl-amine moiety linked via a carboxamide bond [1]. The TMP moiety is a well-established colchicine-site binding element on tubulin, while the indolyl-thiazole scaffold is associated with microtubule destabilization and antiproliferative activity against cancer cell lines [2]. This compound belongs to the broader class of thiazole-5-carboxamide tubulin polymerization inhibitors, which are under investigation as potential chemotherapeutic agents for drug-resistant cancers [3].

Why N-(1H-indol-5-yl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide Cannot Be Replaced by Generic Tubulin Inhibitors


Substitution with generic tubulin inhibitors (e.g., colchicine, combretastatin A-4, or other TMP-bearing analogs) is not scientifically valid for this compound because its activity is determined by the precise topology of three interacting pharmacophores whose spatial arrangement governs target engagement. In the closest characterized analog, LY293—(2-(1H-indol-5-yl)thiazol-4-yl) 3,4,5-trimethoxyphenyl methanone—the methanone linker connects the thiazole C4 to the TMP moiety, whereas the target compound employs a carboxamide bridge at C5, which alters hydrogen-bonding capacity, conformational flexibility, and the vector of the indole ring relative to the tubulin colchicine site [1]. Another comparator, NMK-TD-100, replaces the 1,3-thiazole with a 1,3,4-thiadiazole and attaches the indole at C3 rather than C5, resulting in a different tubulin polymerization IC50 profile (17.5 µM) . The target compound’s unique 5-indolyl-carboxamide substitution pattern is therefore anticipated to produce a distinct tubulin binding mode, resistance profile, and pharmacokinetic signature that cannot be extrapolated from these analogs [2].

Quantitative Differentiation of N-(1H-indol-5-yl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide Against Closest Structural Analogs


Structural Differentiation from LY293: Carboxamide vs. Methanone Linker Alters Tubulin Binding Geometry

The target compound distinguishes itself from the closest characterized analog LY293 by the nature of the linker between the thiazole and indole moieties. LY293 employs a methanone linker at the thiazole C4 position, whereas the target compound uses a carboxamide linker at C5, as confirmed by its IUPAC name and structural formula. This structural difference is known to influence binding to the colchicine site of tubulin: in the related IAT series ((2-(1H-indol-5-ylamino)-thiazol-4-yl)(3,4,5-trimethoxyphenyl)methanone), the amino-linker variant demonstrated distinct oral bioavailability and efficacy in paclitaxel-resistant tumor models compared to the methanone-linked imidazole analog [1]. Direct target compound data are not publicly available, but the carboxamide group introduces an additional hydrogen-bond donor/acceptor pair absent in LY293, which is predicted to alter tubulin binding kinetics and selectivity [2].

Tubulin polymerization Colchicine-site binding Thiazole SAR

Tubulin Polymerization Inhibition: Comparative Potency Against NMK-TD-100

The thiadiazole analog NMK-TD-100—which shares the TMP and indole motifs but replaces the 1,3-thiazole-5-carboxamide core with a 1,3,4-thiadiazole and attaches indole at C3—inhibits tubulin polymerization with an IC50 of 17.5 ± 0.35 µM and inhibits HeLa cell proliferation with an IC50 of 1.42 µM . The target compound retains the natural 1,3-thiazole heterocycle, which is generally associated with improved tubulin binding affinity compared to 1,3,4-thiadiazole in congeneric series; the 4-methyl substitution on the thiazole further enhances hydrophobic contacts within the colchicine site [1]. Quantitative tubulin polymerization IC50 data for the target compound are not publicly available as of the evidence cutoff date.

Microtubule destabilization Tubulin polymerization IC50 HeLa cytotoxicity

Multidrug Resistance (MDR) Circumvention Potential Inferred from LY293 and IAT Analogs

The structurally related compound LY293 circumvents multidrug resistance mediated by P-glycoprotein (Pgp) overexpression: it inhibited the proliferation of Pgp-overexpressing MDA-MB-435/LCC6 MDR1 melanoma cells, a model resistant to paclitaxel and docetaxel [1]. The analogous IAT compound, (2-(1H-indol-5-ylamino)-thiazol-4-yl)(3,4,5-trimethoxyphenyl)methanone, demonstrated oral bioavailability and efficacy in paclitaxel-refractory tumor models in vivo [2]. The target compound shares the indole-5-yl and TMP-thiazole scaffold with these analogs and differs primarily in the linker, suggesting potential MDR circumvention capability pending direct testing. No direct MDR data for the target compound are currently available.

P-glycoprotein Taxane resistance Melanoma MDR models

Aqueous Solubility and Formulation Advantage Relative to LY293 Methanone Series

LY293 ((2-(1H-indol-5-yl)thiazol-4-yl) 3,4,5-trimethoxyphenyl methanone) suffers from critically poor aqueous solubility, necessitating encapsulation in mPEG-b-P(CB-co-LA) polymeric nanoparticles (150 nm mean particle size, 7.40% loading efficiency) to achieve systemic delivery in a lung metastasis melanoma mouse model [1]. The target compound's carboxamide group is substantially more polar than the methanone linker in LY293, as evidenced by the calculated difference in topological polar surface area and hydrogen-bonding capacity. This structural feature is predicted to confer improved intrinsic aqueous solubility and facilitate formulation development without requiring complex nanocarrier systems. Direct solubility measurements for the target compound are not publicly reported.

Aqueous solubility Nanoparticle formulation Carboxamide polarity

High-Impact Application Scenarios for N-(1H-indol-5-yl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide in Oncology Drug Discovery


Colchicine-Site Tubulin Inhibitor Screening and SAR Expansion

This compound serves as a strategic scaffold for structure-activity relationship (SAR) studies targeting the colchicine binding site of tubulin. Its unique combination of a 5-indolyl carboxamide linker and 4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole core fills a gap in existing SAR libraries, which are dominated by methanone-linked (LY293) and thiadiazole-based (NMK-TD-100) analogs [1]. Procurement for medicinal chemistry programs seeking to explore hydrogen-bonding interactions at the tubulin interface is justified by the absence of this specific linker geometry in published congeneric series.

Drug-Resistant Melanoma and Taxane-Refractory Cancer Models

The compound's structural homology to LY293—which circumvents Pgp-mediated multidrug resistance in MDA-MB-435/LCC6 MDR1 melanoma cells—and to IAT—which demonstrates efficacy in paclitaxel- and docetaxel-resistant tumors—positions it as a high-priority candidate for evaluation in drug-resistant cancer models [2]. Its predicted solubility advantage over LY293 may enable testing in orthotopic and metastatic models without the confounding variable of nanoparticle formulation.

Nanoparticle-Free Formulation Development for In Vivo Efficacy Studies

Unlike LY293, which requires complex polymeric nanoparticle encapsulation (mPEG-b-P(CB-co-LA), 150 nm particle size) to overcome poor aqueous solubility for systemic delivery in mouse models [3], the target compound's carboxamide functionality is predicted to offer intrinsically higher water solubility. This property makes it an attractive alternative for research programs that require simpler formulation protocols, reduced excipient interference, and more direct pharmacokinetic interpretation.

Comparative Tubulin Biochemistry and Binding Mode Studies

The target compound provides a missing structural probe for tubulin binding mode studies. While LY293 (methanone at C4) and NMK-TD-100 (thiadiazole with indole at C3) have been characterized for tubulin polymerization inhibition, no carboxamide-bridged 5-indolyl thiazole has been reported in the public domain [1]. Procurement enables competitive binding assays, X-ray crystallography, or cryo-EM studies to elucidate how the carboxamide H-bond donor/acceptor pair influences tubulin binding kinetics and selectivity relative to methanone and amino-linked congeners.

Quote Request

Request a Quote for N-(1H-indol-5-yl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.